molecular formula C29H23F6N3O6P2 B10760438 {[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)

{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)

Cat. No.: B10760438
M. Wt: 685.4 g/mol
InChI Key: BTAGTGWPDROBMG-UHFFFAOYSA-N
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Description

{[2-(1h-1,2,3-Benzotriazol-1-Yl)-2-(3,4-Difluorophenyl)Propane-1,3-Diyl]Bis[4,1-Phenylene(Difluoromethylene)]}Bis(Phosphonic Acid) is a complex organic compound belonging to the class of linear 1,3-diarylpropanoids This compound is characterized by its unique structure, which includes benzotriazole, difluorophenyl, and phosphonic acid groups

Preparation Methods

The synthesis of {[2-(1h-1,2,3-Benzotriazol-1-Yl)-2-(3,4-Difluorophenyl)Propane-1,3-Diyl]Bis[4,1-Phenylene(Difluoromethylene)]}Bis(Phosphonic Acid) involves multiple steps. One common synthetic route includes the reaction of 1-hydroxymethylbenzotriazole with difluorophenylpropane derivatives under controlled conditions. The reaction typically requires the use of solvents such as ethanol and may involve refluxing for several hours to achieve high yields . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure purity and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of benzotriazole and difluorophenyl groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole and difluorophenyl sites, using reagents like halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound.

Scientific Research Applications

{[2-(1h-1,2,3-Benzotriazol-1-Yl)-2-(3,4-Difluorophenyl)Propane-1,3-Diyl]Bis[4,1-Phenylene(Difluoromethylene)]}Bis(Phosphonic Acid) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(1h-1,2,3-Benzotriazol-1-Yl)-2-(3,4-Difluorophenyl)Propane-1,3-Diyl]Bis[4,1-Phenylene(Difluoromethylene)]}Bis(Phosphonic Acid) involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole group can act as a ligand, binding to metal ions or active sites of enzymes, while the difluorophenyl and phosphonic acid groups contribute to the compound’s overall reactivity and stability . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to {[2-(1h-1,2,3-Benzotriazol-1-Yl)-2-(3,4-Difluorophenyl)Propane-1,3-Diyl]Bis[4,1-Phenylene(Difluoromethylene)]}Bis(Phosphonic Acid) include:

The uniqueness of {[2-(1h-1,2,3-Benzotriazol-1-Yl)-2-(3,4-Difluorophenyl)Propane-1,3-Diyl]Bis[4,1-Phenylene(Difluoromethylene)]}Bis(Phosphonic Acid) lies in its combination of benzotriazole, difluorophenyl, and phosphonic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H23F6N3O6P2

Molecular Weight

685.4 g/mol

IUPAC Name

[[4-[2-(benzotriazol-1-yl)-2-(3,4-difluorophenyl)-3-[4-[difluoro(phosphono)methyl]phenyl]propyl]phenyl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C29H23F6N3O6P2/c30-23-14-13-22(15-24(23)31)27(38-26-4-2-1-3-25(26)36-37-38,16-18-5-9-20(10-6-18)28(32,33)45(39,40)41)17-19-7-11-21(12-8-19)29(34,35)46(42,43)44/h1-15H,16-17H2,(H2,39,40,41)(H2,42,43,44)

InChI Key

BTAGTGWPDROBMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(CC3=CC=C(C=C3)C(F)(F)P(=O)(O)O)(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C5=CC(=C(C=C5)F)F

Origin of Product

United States

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